Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(13-19)20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFWGKRCHJUPE-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reduction of Enamine Precursors
The (R)-configured piperidine core is synthesized via stereoselective reduction of enamine intermediates. A representative protocol involves:
Reaction Scheme:
| Parameter | Value |
|---|---|
| Temperature | -20°C to 0°C |
| Pressure | 50 psi H₂ |
| Catalyst Loading | 0.5 mol% Ru/(R)-BINAP |
| Reaction Time | 24-48 hr |
| ee | 98-99% |
This method achieves high enantiomeric excess (ee) through dynamic kinetic resolution, where the ruthenium catalyst selectively hydrogenates the enamine while inducing chiral center formation.
Carbamate Formation and Stereochemical Control
Coupling with Cyclopropyl Isocyanate
The amine intermediate reacts with cyclopropyl isocyanate under controlled conditions to form the carbamate linkage while retaining stereochemical integrity:
Reaction Protocol:
-
Dissolve (R)-1-(2-hydroxyethyl)piperidin-3-amine (1.0 eq) in anhydrous THF under N₂
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Add cyclopropyl isocyanate (1.05 eq) dropwise at -78°C
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Warm to 25°C and stir for 6 hr
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Quench with saturated NaHCO₃ and extract with EtOAc
-
Temperature Control : Below -70°C minimizes racemization
-
Solvent Choice : THF outperforms DCM in yield (92% vs 78%)
-
Stoichiometry : 5% excess isocyanate compensates for volatility
Benzyl Esterification and Protecting Group Strategy
Sequential Protection-Deprotection Approach
The hydroxyethyl group requires protection during esterification to prevent side reactions:
Stepwise Procedure:
-
TBS Protection : Treat intermediate with TBSCl (1.2 eq), imidazole (2.0 eq) in DMF (0°C, 2 hr)
-
Benzyl Chloroformate Coupling : React with Cbz-Cl (1.1 eq), DMAP (0.1 eq) in CH₂Cl₂ (25°C, 12 hr)
-
TBS Deprotection : Use TBAF (1.0 M in THF, 2.0 eq) at 0°C for 1 hr
| Protection Method | Deprotection Efficiency | Overall Yield |
|---|---|---|
| TBS | 98% | 89% |
| Acetyl | 85% | 72% |
| MOM | 92% | 81% |
Industrial-Scale Production Techniques
Continuous Flow Reactor Implementation
Large-scale synthesis employs flow chemistry to enhance reproducibility:
Flow System Configuration:
-
Module 1 : Enamine hydrogenation (fixed-bed reactor with Ru/Al₂O₃ catalyst)
-
Module 2 : Carbamate formation (micro-mixer with residence time 15 min)
-
Module 3 : TBS protection/deprotection (telescoped without isolation)
| Batch Size | Purity | Space-Time Yield |
|---|---|---|
| 100 g | 99.2% | 0.8 kg/L·day |
| 10 kg | 98.7% | 2.1 kg/L·day |
| 100 kg | 97.9% | 3.4 kg/L·day |
Analytical Characterization and Quality Control
Chiral Purity Assessment
Critical quality attributes are monitored using:
HPLC Method :
-
Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
-
Mobile Phase: Hexane/IPA/DEA (80:20:0.1)
-
Flow Rate: 1.0 mL/min
-
Retention Times: (R)-isomer = 12.3 min, (S)-isomer = 14.7 min
Spectroscopic Data :
-
¹H NMR (500 MHz, CDCl₃) : δ 7.35-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.05 (br s, 1H, NH), 3.65 (t, J=6.2 Hz, 2H, CH₂OH)
-
[α]²⁵D : +43.2° (c=1.0, CHCl₃)
Comparative Evaluation of Synthetic Routes
Table 1: Route Efficiency Comparison
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Total Steps | 6 | 4 (telescoped) |
| Overall Yield | 62% | 78% |
| Process Mass Intensity | 128 | 89 |
| ee Consistency | 97-99% | 99.5-99.8% |
Flow-based approaches reduce solvent consumption by 35% while improving stereochemical control through precise residence time management.
Regulatory Compliance and Specifications
Final product meets ICH Q3A/B guidelines for:
-
Impurities : ≤0.15% any individual unknown
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Residual Solvents : <300 ppm THF, <50 ppm DMF
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Heavy Metals : <10 ppm total
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropyl group attached to a piperidine ring, which is further substituted with a hydroxyethyl group and a carbamic acid benzyl ester. The molecular formula is , with a molecular weight of approximately 318.416 g/mol. Its structural complexity allows for varied interactions with biological targets, making it a candidate for drug development.
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds structurally related to Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester may exhibit antidepressant properties. Studies have shown that piperidine derivatives can influence serotonin and norepinephrine pathways, potentially leading to mood enhancement and anxiety reduction .
- CNS Effects
- Analgesic Properties
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine ring.
- Introduction of the cyclopropyl group.
- Carbamate formation through reaction with benzyl chloroformate.
The development of derivatives has been explored to enhance efficacy and reduce side effects, focusing on modifications to the piperidine moiety or variations in the ester group .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Cyclopropyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Stereochemistry
The S-enantiomer of the target compound (CAS 1354019-57-0) exhibits identical molecular weight and formula but differs in chiral configuration, which may drastically alter receptor binding or metabolic pathways . Enantiomeric purity is critical in drug development, as demonstrated by the divergent bioactivities of R- and S-configured piperidine derivatives.
Ring Size and Substituents
- Piperidine vs. For example, the pyrrolidine analog (CAS 205448-32-4) incorporates a chloroacetyl group, enhancing electrophilicity for nucleophilic substitution reactions .
- Hydroxyethyl vs.
Ester Groups
- Benzyl vs.
Biological Activity
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1354014-83-7) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, a piperidine ring, and a carbamic acid benzyl ester moiety. Its molecular formula is C18H26N2O3, with a molecular weight of approximately 318.41 g/mol. The structure can be represented as follows:
This compound has been shown to interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways such as those involving cyclic AMP and protein kinase A, which are crucial for various physiological responses .
- Cytokine Modulation : Research indicates that this compound can inhibit the transcription and release of interleukin-4 (IL-4), a key cytokine involved in allergic responses and asthma . This modulation suggests potential applications in treating inflammatory diseases.
Pharmacological Effects
The biological activity of this compound includes:
- Anti-inflammatory Properties : The ability to inhibit IL-4 production positions this compound as a candidate for anti-inflammatory therapies, particularly in conditions like asthma and allergic rhinitis.
- Antitumor Activity : Preliminary studies suggest that cyclopropyl derivatives may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .
Case Studies
- Asthma Model : In a murine model of asthma, administration of this compound resulted in reduced airway hyperresponsiveness and lower levels of inflammatory cytokines. This study highlights its potential as an anti-asthmatic agent.
- Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the proliferation of specific tumor cell lines, such as B-cell lymphomas. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O3 |
| Molecular Weight | 318.41 g/mol |
| CAS Number | 1354014-83-7 |
| Solubility | Soluble in DMSO |
| Biological Activity | Effect |
|---|---|
| IL-4 Inhibition | Significant reduction observed |
| Antitumor Activity | Cytotoxic effects on cancer cells |
| Anti-inflammatory Effects | Reduced airway hyperresponsiveness |
Q & A
What are the key synthetic strategies for preparing Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Reductive amination for piperidine ring formation, as seen in analogous piperidine-carbamate syntheses (e.g., coupling 4-carboxybenzaldehyde derivatives with hydroxylated amines under catalytic conditions) .
- Stereoselective introduction of the R-configuration at the piperidine 1-position using chiral auxiliaries or asymmetric catalysis.
- Benzyl ester protection of the carbamate group to enhance stability during synthesis.
Key Challenges : Ensuring high enantiomeric purity and minimizing side reactions during cyclopropane ring formation.
What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors, as carbamates may decompose under heat to release toxic gases (e.g., carbon monoxide) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Note : Monitor for trace impurities (e.g., residual solvents) via GC-MS, as they may exacerbate toxicity risks.
How can researchers characterize this compound’s structural and stereochemical integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm the benzyl ester (δ 5.1–5.3 ppm for CH₂Ph), cyclopropane (δ 0.5–1.5 ppm), and piperidine protons .
- 2D NOESY to verify the R-configuration at the piperidine chiral center by spatial proximity of key substituents.
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol to resolve enantiomers and confirm >99% ee .
Data Interpretation Tip : Compare with spectra of the S-isomer (e.g., ) to distinguish stereochemical features.
How can stereoselective synthesis of the R-configuration be optimized?
Methodological Answer:
- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for reducing imine intermediates to achieve high enantioselectivity.
- Chiral Pool Synthesis : Use (R)-piperidin-3-ol as a starting material to retain configuration during functionalization .
- Kinetic Resolution : Utilize enzymatic methods (e.g., lipases) to hydrolyze undesired stereoisomers .
Advanced Challenge : Competing ring-opening of the cyclopropyl group under acidic/basic conditions requires pH-controlled reaction media.
How to resolve contradictions in spectroscopic data caused by dynamic stereoisomerism?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" conformational exchange and resolve overlapping signals.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable conformers and assign NMR shifts .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures.
What methodologies are effective for impurity profiling and quantification?
Methodological Answer:
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) to separate and identify byproducts (e.g., de-esterified carbamic acid).
- GC Headspace Analysis : Detect volatile impurities (e.g., residual benzyl chloride) with limits of detection <0.1% .
- Accelerated Stability Studies : Stress the compound at 40°C/75% RH for 4 weeks to identify degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
